Cas no 1443328-64-0 (ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE)

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE is a versatile intermediate for synthesizing bioactive compounds. It offers high purity and stability, making it ideal for organic synthesis applications. The compound exhibits excellent reactivity, facilitating the formation of complex molecular structures. Its unique structure contributes to the development of novel pharmacophores with potential therapeutic applications.
ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE structure
1443328-64-0 structure
商品名:ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE
CAS番号:1443328-64-0
MF:C11H11FO3S
メガワット:242.266645669937
MDL:MFCD15145753
CID:5209373

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE 化学的及び物理的性質

名前と識別子

    • ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE
    • MDL: MFCD15145753
    • インチ: 1S/C11H11FO3S/c1-3-15-10(13)11(14)16-8-4-5-9(12)7(2)6-8/h4-6H,3H2,1-2H3
    • InChIKey: BOSNSJWSSWYNLP-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)C(SC1=CC=C(F)C(C)=C1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 5

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A769361-1g
Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate
1443328-64-0 97%
1g
$441.0 2024-04-23
abcr
AB434503-1 g
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate
1443328-64-0
1g
€594.40 2023-04-23
abcr
AB434503-5g
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate
1443328-64-0
5g
€1373.40 2023-09-04
abcr
AB434503-1g
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate; .
1443328-64-0
1g
€1621.70 2025-02-15
Crysdot LLC
CD12142624-5g
Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate
1443328-64-0 97%
5g
$1177 2024-07-23
Crysdot LLC
CD12142624-1g
Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate
1443328-64-0 97%
1g
$437 2024-07-23
abcr
AB434503-5 g
Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate
1443328-64-0
5g
€1,373.40 2023-04-23
Crysdot LLC
CD12142624-10g
Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate
1443328-64-0 97%
10g
$1882 2024-07-23
Crysdot LLC
CD12142624-25g
Ethyl 2-((4-fluoro-3-methylphenyl)thio)-2-oxoacetate
1443328-64-0 97%
25g
$3393 2024-07-23

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE 関連文献

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATEに関する追加情報

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE (CAS No. 1443328-64-0): A Comprehensive Overview in Modern Chemical Biology

ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE, identified by its CAS number 1443328-64-0, is a compound of significant interest in the realm of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif comprising a thiophenyl group and a fluorinated aromatic ring, has garnered attention for its potential applications in drug discovery and molecular pharmacology. The presence of both oxygen and sulfur atoms in its structure imparts distinctive chemical properties, making it a versatile intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The molecular structure of ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE can be broken down into several key functional groups. The acetoacetate moiety (2-oxoacetate) serves as a crucial site for further derivatization, enabling the synthesis of more complex molecules. The thiophenyl ring, on the other hand, introduces a sulfur atom that can participate in various chemical reactions, including nucleophilic substitution and coordination with metal ions. The fluorine atom at the para position relative to the methyl group on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in fluorinated compounds due to their improved pharmacokinetic properties. The incorporation of fluorine into drug molecules often leads to increased binding affinity, reduced metabolic clearance, and enhanced resistance to enzymatic degradation. ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE, with its fluorinated aromatic ring, aligns with this trend and represents a promising scaffold for developing novel therapeutic agents.

One of the most compelling aspects of ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE is its potential role as a precursor in the synthesis of bioactive molecules. The acetoacetate group can be readily converted into various derivatives, such as β-keto esters or β-diketones, which are known to exhibit diverse biological activities. For instance, β-diketones have been shown to possess antimicrobial and anti-inflammatory properties, making them attractive candidates for therapeutic development.

The thiophenyl ring in ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE also offers opportunities for further functionalization. Thiophene derivatives are widely studied due to their presence in numerous natural products and pharmaceuticals. They can serve as building blocks for synthesizing heterocyclic compounds, which are prevalent in many bioactive molecules. The sulfur atom in the thiophene ring can engage in coordination with transition metals, facilitating catalytic reactions that might be otherwise difficult to achieve.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging machine learning algorithms and molecular docking techniques, scientists can screen large libraries of compounds for potential therapeutic applications. ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE, with its unique structural features, has been subjected to such computational studies. Preliminary results suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory diseases.

The synthesis of ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE presents an interesting challenge for synthetic chemists. The introduction of both fluorine and sulfur atoms into the aromatic ring requires careful consideration to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have proven effective in constructing complex molecular frameworks like this one. These techniques allow for precise control over reaction outcomes, enabling the production of enantiomerically pure compounds when necessary.

In conclusion, ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE (CAS No. 1443328-64-0) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its fluorinated aromatic ring enhances its suitability for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1443328-64-0)ETHYL 2-((4-FLUORO-3-METHYLPHENYL)THIO)-2-OXOACETATE
A1129429
清らかである:99%
はかる:1g
価格 ($):397.0